molecular formula C2K2N2S2 B076608 Dipotassium cyanodithiocarbamate CAS No. 13145-41-0

Dipotassium cyanodithiocarbamate

Cat. No.: B076608
CAS No.: 13145-41-0
M. Wt: 194.37 g/mol
InChI Key: MFVWSFXQWMYYSF-UHFFFAOYSA-L
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Description

1,8-bis-maleimidodiethyleneglycol is a homobifunctional crosslinker, commonly used in biochemical and biotechnological applications. This compound is characterized by its two maleimide groups, which are reactive towards sulfhydryl groups (-SH). The presence of a polyethylene glycol (PEG) spacer arm enhances its solubility and stability, making it a valuable tool for protein conjugation and other molecular interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-bis-maleimidodiethyleneglycol is synthesized through a multi-step process involving the reaction of maleic anhydride with diethyleneglycol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The maleimide groups are introduced through a cyclization reaction, which is facilitated by the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of 1,8-bis-maleimidodiethyleneglycol involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,8-bis-maleimidodiethyleneglycol involves the formation of covalent bonds with sulfhydryl groups in proteins and other thiol-containing molecules. The maleimide groups at either end of the PEG spacer react specifically with reduced sulfhydryls, forming stable thioether bonds. This crosslinking process is crucial for studying protein structure and interactions, as it helps stabilize protein complexes and facilitates their analysis .

Comparison with Similar Compounds

1,8-bis-maleimidodiethyleneglycol is unique due to its PEG spacer, which provides enhanced solubility and stability compared to other bismaleimide crosslinkers. Similar compounds include:

These compounds differ in their spacer lengths and solubility properties, making 1,8-bis-maleimidodiethyleneglycol particularly advantageous for applications requiring enhanced solubility and stability .

Properties

CAS No.

13145-41-0

Molecular Formula

C2K2N2S2

Molecular Weight

194.37 g/mol

IUPAC Name

dipotassium;cyanoiminomethanedithiolate

InChI

InChI=1S/C2H2N2S2.2K/c3-1-4-2(5)6;;/h(H2,4,5,6);;/q;2*+1/p-2

InChI Key

MFVWSFXQWMYYSF-UHFFFAOYSA-L

SMILES

C(#N)N=C([S-])[S-].[K+].[K+]

Canonical SMILES

C(#N)N=C([S-])[S-].[K+].[K+]

Key on ui other cas no.

13145-41-0

Origin of Product

United States

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